芬苯达唑-d3

描述

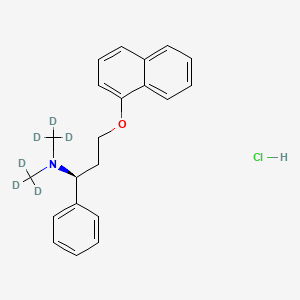

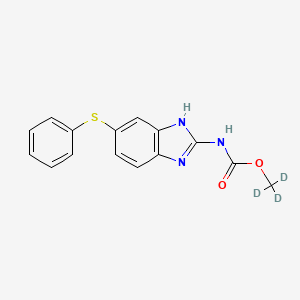

Fenbendazole-d3 is a deuterium-labeled derivative of fenbendazole, a benzimidazole anthelmintic agent. Fenbendazole-d3 is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of fenbendazole. It is known for its broad antiparasitic activity and is used to treat various parasitic infections in animals .

科学研究应用

苯并咪唑-d3 由于其标记的氘原子,广泛用于科学研究,这些原子允许在代谢研究中进行精确追踪。 它的应用包括:

化学: 用于研究苯并咪唑的代谢途径和降解产物。

生物学: 用于研究寄生虫感染及其治疗。

医学: 研究其潜在的抗癌特性及其对细胞周期阻滞和有丝分裂细胞死亡的影响。

工业: 用于开发新型抗蠕虫药物制剂和兽药

作用机制

苯并咪唑-d3 通过与微管蛋白结合发挥作用,微管蛋白是细胞中微管的一部分。 这种结合破坏了微管的形成和功能,导致寄生虫无法吸收营养,最终导致其死亡。 该化合物还激活 HIF-1α 相关的 GLUT1 途径,该途径参与葡萄糖代谢 .

生化分析

Biochemical Properties

Fenbendazole-d3 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with tubulin, a protein that forms microtubules. Fenbendazole-d3 binds to β-tubulin, disrupting microtubule formation and function . This interaction leads to the destabilization of microtubules, which is crucial for its antiparasitic and potential anticancer effects. Additionally, Fenbendazole-d3 acts as a HIF-1α agonist, activating the HIF-1α-related GLUT1 pathway . This pathway is involved in glucose metabolism, and its activation can influence cellular energy production and survival.

Cellular Effects

Fenbendazole-d3 exerts various effects on different cell types and cellular processes. In cancer cells, it has been shown to induce cell cycle arrest and mitotic cell death by destabilizing microtubules . This disruption of microtubule dynamics impairs cell division and leads to apoptosis. Fenbendazole-d3 also affects cell signaling pathways, including the HIF-1α pathway, which is involved in cellular responses to hypoxia . By activating this pathway, Fenbendazole-d3 can influence gene expression and cellular metabolism, potentially inhibiting cancer cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of Fenbendazole-d3 involves its binding interactions with biomolecules and subsequent effects on cellular processes. Fenbendazole-d3 binds to β-tubulin, inhibiting microtubule polymerization and disrupting microtubule function . This disruption leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . Additionally, Fenbendazole-d3 activates the HIF-1α pathway, which can enhance the expression of GLUT1 and other genes involved in glucose metabolism . These molecular interactions contribute to its antiparasitic and potential anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fenbendazole-d3 can change over time. Studies have shown that Fenbendazole-d3 remains stable under specific storage conditions, such as at -80°C for up to six months . Over time, Fenbendazole-d3 can induce long-term effects on cellular function, including sustained cell cycle arrest and apoptosis in cancer cells . These temporal effects highlight the importance of understanding the stability and degradation of Fenbendazole-d3 in research applications.

Dosage Effects in Animal Models

The effects of Fenbendazole-d3 vary with different dosages in animal models. At therapeutic doses, Fenbendazole-d3 has been shown to be well-tolerated with minimal side effects . At higher doses, it can lead to adverse effects such as liver toxicity . In cancer models, Fenbendazole-d3 has demonstrated dose-dependent anticancer effects, with higher doses leading to increased apoptosis and tumor regression . These findings underscore the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

Fenbendazole-d3 is involved in several metabolic pathways, including those related to glucose metabolism. By activating the HIF-1α-related GLUT1 pathway, Fenbendazole-d3 can enhance glucose uptake and glycolytic activity in cells . This activation can influence metabolic flux and alter metabolite levels, potentially impacting cellular energy production and survival. Additionally, Fenbendazole-d3’s interaction with tubulin can affect other metabolic processes related to cell division and growth .

Transport and Distribution

Within cells and tissues, Fenbendazole-d3 is transported and distributed through interactions with various transporters and binding proteins. Its binding to β-tubulin facilitates its accumulation in microtubules, where it exerts its destabilizing effects . Fenbendazole-d3 can also interact with transporters involved in glucose uptake, such as GLUT1, influencing its localization and distribution within cells . These interactions are crucial for its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of Fenbendazole-d3 is primarily within the microtubules, where it binds to β-tubulin and disrupts microtubule dynamics . This localization is essential for its role in inducing cell cycle arrest and apoptosis. Additionally, Fenbendazole-d3 can influence the localization of other proteins involved in glucose metabolism, such as GLUT1, by activating the HIF-1α pathway . These subcellular interactions contribute to its overall biochemical and cellular effects.

准备方法

合成路线和反应条件

苯并咪唑-d3 的合成涉及将氘原子掺入苯并咪唑分子中。 一种常见的方法从间二氯苯作为起始原料开始,经过硝化、缩合、胺化、还原和环化反应形成苯并咪唑 。 氘标记是通过在合成过程中使用氘标记试剂实现的。

工业生产方法

苯并咪唑-d3 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用高效还原技术和清洁合成方法,以确保高产率和纯度。 生产过程经过优化,以最大限度地减少污染并提高最终产品的质量 .

化学反应分析

反应类型

苯并咪唑-d3 会发生各种化学反应,包括:

氧化: 苯并咪唑-d3 可以氧化形成亚砜和砜。

还原: 还原反应可以将苯并咪唑-d3 转换为相应的胺衍生物。

取代: 苯并咪唑环上可以发生亲核取代反应.

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 硫醇和胺等亲核试剂通常用于取代反应.

主要生成产物

氧化: 亚砜和砜。

还原: 胺衍生物。

取代: 各种取代的苯并咪唑衍生物.

相似化合物的比较

类似化合物

阿苯达唑: 另一种具有类似抗寄生虫活性的苯并咪唑类抗蠕虫药。

甲苯达唑: 用于治疗寄生虫感染的苯并咪唑衍生物。

噻苯达唑: 具有抗真菌和抗蠕虫活性的苯并咪唑化合物.

独特性

苯并咪唑-d3 的独特性在于其氘标记,这使得可以进行详细的药代动力学和代谢研究。 这种标记在研究应用中提供了明显的优势,能够精确追踪和分析该化合物在生物系统中的行为 .

属性

IUPAC Name |

trideuteriomethyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-20-15(19)18-14-16-12-8-7-11(9-13(12)17-14)21-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDSHPAODJUKPD-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746841 | |

| Record name | (~2~H_3_)Methyl [6-(phenylsulfanyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-47-5 | |

| Record name | (~2~H_3_)Methyl [6-(phenylsulfanyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methylbenz[a]anthracene-d14](/img/new.no-structure.jpg)

![6-Chloro-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B588309.png)

![(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B588312.png)